6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
10-(4-CHLOROPHENYL)-14-(3,4-DIMETHOXYPHENYL)-9-(2,2,2-TRIFLUOROACETYL)-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings, methoxy groups, and a trifluoroacetyl group
Preparation Methods
The synthesis of 10-(4-CHLOROPHENYL)-14-(3,4-DIMETHOXYPHENYL)-9-(2,2,2-TRIFLUOROACETYL)-2,9-DIAZATRICYCLO[940. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-(4-CHLOROPHENYL)-14-(3,4-DIMETHOXYPHENYL)-9-(2,2,2-TRIFLUOROACETYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its trifluoroacetyl group can form strong hydrogen bonds with biological molecules, affecting their function. The aromatic rings and methoxy groups can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include those with analogous tricyclic structures and substituents, such as:
- 2,2’,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole .
- N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H24ClF3N2O4 |
---|---|
Molecular Weight |
557.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H24ClF3N2O4/c1-38-24-12-9-17(15-25(24)39-2)18-13-21-26(23(36)14-18)27(16-7-10-19(30)11-8-16)35(28(37)29(31,32)33)22-6-4-3-5-20(22)34-21/h3-12,15,18,27,34H,13-14H2,1-2H3 |
InChI Key |
PDIOPRJTKIVOGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=C(C=C5)Cl)C(=O)C2)OC |
Origin of Product |
United States |
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